N-hydroxy-3-methylpyridine-2-carboxamide
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Overview
Description
N-hydroxy-3-methylpyridine-2-carboxamide is a chemical compound with the molecular formula C7H8N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-3-methylpyridine-2-carboxamide typically involves the hydroxylation of 3-methylpyridine-2-carboxamide. One common method is the reaction of 3-methylpyridine-2-carboxamide with hydroxylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the hydroxylation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the cost-effectiveness and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-3-methylpyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are commonly employed.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of N-methylpyridine-2-carboxamide.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-hydroxy-3-methylpyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-hydroxy-3-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. The hydroxyl group allows the compound to form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-N-methylpyridine-2-carboxamide
- N-methylpyridine-2-carboxamide
- Pyridine-2-carboxamide
Uniqueness
N-hydroxy-3-methylpyridine-2-carboxamide is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This hydroxyl group allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C7H8N2O2 |
---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
N-hydroxy-3-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C7H8N2O2/c1-5-3-2-4-8-6(5)7(10)9-11/h2-4,11H,1H3,(H,9,10) |
InChI Key |
NLPZOYIVSMAHLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)NO |
Origin of Product |
United States |
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